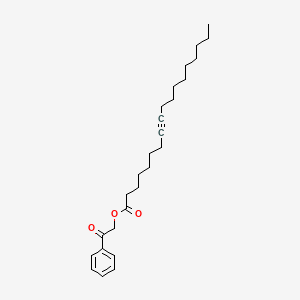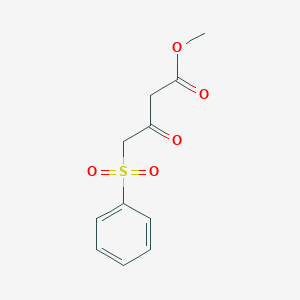![molecular formula C8F14O6 B14368776 Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide CAS No. 90275-06-2](/img/structure/B14368776.png)
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethoxy and tetrafluoropropionyl groups, which contribute to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide typically involves the reaction of trifluoromethoxy and tetrafluoropropionyl precursors under controlled conditions. One common method includes the use of bis(trifluoromethyl)peroxide as a starting material. The reaction is usually carried out in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of bulk chemicals and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its peroxide group.
Substitution: It can undergo substitution reactions where the trifluoromethoxy or tetrafluoropropionyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium carbonate (K2CO3), acetonitrile, and dichloromethane. The reactions are typically carried out at room temperature, and the presence of a catalyst like TEMPO can enhance the reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silyl enol ethers can yield α-(trifluoromethoxy)ketone products or alkenyl-OCF3 species .
Wissenschaftliche Forschungsanwendungen
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Its reactivity and stability are leveraged in the design of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethyl)peroxide: Another peroxide compound with similar reactivity but different substituents.
Bis(2,2,2-trifluoroethoxy)methane: A compound with trifluoroethoxy groups instead of trifluoromethoxy groups.
Uniqueness
Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide is unique due to its combination of trifluoromethoxy and tetrafluoropropionyl groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
90275-06-2 |
|---|---|
Molekularformel |
C8F14O6 |
Molekulargewicht |
458.06 g/mol |
IUPAC-Name |
[2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propaneperoxoate |
InChI |
InChI=1S/C8F14O6/c9-3(5(11,12)13,27-7(17,18)19)1(23)25-26-2(24)4(10,6(14,15)16)28-8(20,21)22 |
InChI-Schlüssel |
YPISTIQOQNFKKA-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)OOC(=O)C(C(F)(F)F)(OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)

![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)




![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
